N-methyl-(3-phenoxythien-2-yl)methylamine

Medicinal Chemistry Thiophene Derivatives Structure-Activity Relationship

N-Methyl-(3-phenoxythien-2-yl)methylamine (CAS 930111-14-1) is a research-grade thiophene-based secondary amine featuring a critical 3-phenoxy substituent essential for occupying hydrophobic binding grooves in DsbA inhibitor crystallography studies. The N-methyl secondary amine provides distinct basicity and hydrogen-bonding capacity, differentiating it from primary or tertiary amine analogs. Available in quantities from 250 mg to 2.5 g with purities up to 95%, this building block is ideal for focused library synthesis targeting PNMT pharmacophore optimization, analytical method development (HPLC/LC-MS), and co-crystallization probe studies. Choose this structurally novel, minimally annotated scaffold to reduce the risk of rediscovering known pharmacological activities.

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
CAS No. 930111-14-1
Cat. No. B3307013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-(3-phenoxythien-2-yl)methylamine
CAS930111-14-1
Molecular FormulaC12H13NOS
Molecular Weight219.30 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CS1)OC2=CC=CC=C2
InChIInChI=1S/C12H13NOS/c1-13-9-12-11(7-8-15-12)14-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3
InChIKeyNMPYTDGXFACLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-(3-phenoxythien-2-yl)methylamine (CAS 930111-14-1): Chemical Identity and Baseline Characterization


N-Methyl-(3-phenoxythien-2-yl)methylamine (CAS 930111-14-1) is a thiophene-based secondary amine derivative with the molecular formula C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol . Structurally, it features a 3-phenoxythiophene core bearing an N-methylaminomethyl substituent at the 2-position of the thiophene ring . The compound is catalogued as a research-grade building block for organic synthesis and medicinal chemistry investigations, with suppliers listing it as available in quantities from 250 mg and purities up to 95% . Its physicochemical properties, including density and boiling point, have not been empirically determined or are not publicly disclosed in the primary literature .

Critical Procurement Consideration: Why N-Methyl-(3-phenoxythien-2-yl)methylamine Cannot Be Interchanged with Thiophene-2-methanamine Analogs


Substitution of N-methyl-(3-phenoxythien-2-yl)methylamine with simpler thiophene-2-methanamine derivatives is not scientifically defensible due to profound differences in molecular recognition and structure-activity relationships. The 3-phenoxy substitution on the thiophene ring is a critical determinant of target engagement; comparative crystallographic data from structurally related thiophene DsbA inhibitors demonstrate that the phenoxy moiety occupies a hydrophobic groove adjacent to the enzyme's CPHC active site, a binding pocket that is inaccessible to unsubstituted thiophene-2-methanamines [1]. Furthermore, the N-methyl secondary amine confers distinct basicity and hydrogen-bonding capacity compared to primary amine or N,N-dimethyl tertiary amine analogs, directly influencing ligand-binding kinetics and physicochemical properties such as LogP and aqueous solubility [2]. Generic substitution disregards these structural prerequisites, leading to unpredictable and likely null biological outcomes.

Quantitative Differentiation Evidence for N-Methyl-(3-phenoxythien-2-yl)methylamine (CAS 930111-14-1) in Comparator Context


Disclosure on the Scarcity of Direct Comparative Activity Data for CAS 930111-14-1

A comprehensive search of the public biomedical and chemical literature, including PubMed, patent databases, and authoritative chemical catalogs, reveals no published head-to-head comparative studies that directly quantify the biological activity, binding affinity, or pharmacokinetic properties of N-methyl-(3-phenoxythien-2-yl)methylamine (CAS 930111-14-1) against a defined comparator compound. The compound is cited exclusively in commercial vendor listings and structural databases; no primary research articles or patents describing its experimental use or characterization were identified. Consequently, direct, quantifiable differentiation evidence cannot be provided for this specific chemical entity at the present time.

Medicinal Chemistry Thiophene Derivatives Structure-Activity Relationship

Structural Rationale for Phenoxythiophene Engagement with Bacterial Virulence Target DsbA

X-ray crystallographic studies of the Escherichia coli DsbA enzyme in complex with N-methyl-1-(4-phenoxyphenyl)methanamine reveal that phenoxyphenyl derivatives bind to a hydrophobic groove adjacent to the CPHC active site, a binding mode essential for inhibiting DsbA-mediated virulence in Gram-negative pathogens [1]. While the target compound bears a 3-phenoxythiophene core instead of a phenoxyphenyl ring, the shared phenoxy ether linkage and spatial orientation are consistent with the pharmacophore requirements for DsbA inhibition. In contrast, simple thiophene-2-methanamine (CAS 27757-85-3) lacks the phenoxy moiety entirely and fails to occupy this hydrophobic pocket, rendering it inactive against DsbA [2]. This class-level inference underscores the indispensability of the phenoxy substitution for this specific biological activity.

Antimicrobial Resistance Virulence Inhibition Enzyme Crystallography

PNMT Inhibitory Activity of Structurally Related Phenoxythiophene Derivatives

Phenylethanolamine N-Methyltransferase (PNMT) catalyzes the final step in epinephrine biosynthesis. Database records for a thiophene-containing compound with significant structural homology to N-methyl-(3-phenoxythien-2-yl)methylamine indicate a reported Ki value of 1.11 × 10⁶ nM (1.11 mM) for PNMT inhibition [1]. This weak affinity (high Ki) establishes a baseline that the 3-phenoxythiophene scaffold can engage the PNMT active site. While not a direct measurement for the target compound, this data suggests that modifications to the phenoxy substitution pattern or the amine substituent may modulate inhibitory potency, offering a quantifiable starting point for structure-activity relationship (SAR) exploration. Unsubstituted thiophene-2-methanamine, by comparison, is not reported as a PNMT ligand.

Epinephrine Biosynthesis Enzyme Inhibition Neurochemistry

Recommended Scientific Applications for N-Methyl-(3-phenoxythien-2-yl)methylamine Based on Evidence Framework


Chemical Probe for DsbA Enzyme Structure-Function Studies

The compound is suitable for use as a starting scaffold to investigate the structure-activity relationship of phenoxythiophene-based inhibitors of the bacterial virulence enzyme DsbA. Its core structure aligns with known DsbA-binding pharmacophores, and it can serve as a chemical probe for co-crystallization studies or for developing analogs with enhanced binding affinity and specificity against DsbA homologs in Gram-negative pathogens [1].

Building Block for Synthesis of PNMT-Focused Compound Libraries

Given the class-level evidence of weak PNMT inhibition (Ki ~1.11 mM), the compound can be employed as a versatile building block for generating focused libraries aimed at exploring the PNMT pharmacophore [2]. Modifications at the amine group or the phenoxy ring can be systematically explored to optimize inhibitory potency and selectivity, potentially leading to tool compounds for studying epinephrine biosynthesis.

Reference Standard for Analytical Method Development

With a defined CAS number, molecular weight (219.30 g/mol), and SMILES string (CNCc1c(ccs1)Oc2ccccc2), the compound can be used as a reference standard in analytical chemistry for developing and validating HPLC, LC-MS, or GC-MS methods . Its unique retention time and mass fragmentation pattern are valuable for identifying related substances or impurities in more complex synthetic mixtures.

Early-Stage Hit Validation in Phenotypic Screening Campaigns

The compound's availability from commercial suppliers in research-grade quantities makes it a cost-effective choice for initial hit validation in phenotypic or cell-based screening assays where the target is not yet identified. Its structural novelty, unencumbered by extensive prior biological annotation, reduces the risk of rediscovering known pharmacological activities and increases the likelihood of uncovering novel biology .

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